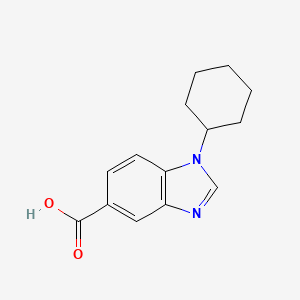

1-Cyclohexylbenzodiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclohexylbenzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C14H16N2O2 . It has a molecular weight of 244.29 . The IUPAC name for this compound is 1-cyclohexyl-1H-benzimidazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,18) . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

Metabolic Pathways and Bacterial Enzymatic Activity

The study by Reiner (1971) elucidates the metabolism of benzoic acid by bacteria, revealing a metabolic pathway that converts benzoic acid to catechol, a key intermediate in aromatic compound degradation. This process involves enzymatic activities that could be relevant to understanding the metabolism of structurally related compounds like 1-Cyclohexylbenzodiazole-5-carboxylic acid in microbial systems. This research highlights the potential of bacteria to transform complex organic compounds through specific enzymatic pathways Reiner, 1971.

Organocatalysis in Chemical Synthesis

Almaşi, Alonso, Gómez-Bengoa, and Nájera (2009) report on chiral trans-cyclohexanediamine-benzimidazole organocatalysts that facilitate the conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes. This study demonstrates the utility of cyclic and heterocyclic motifs in organocatalysis, offering a perspective on how this compound might find application in catalytic systems for stereoselective synthesis Almaşi et al., 2009.

Inorganic Chemistry and Medicinal Applications

Lee et al. (2021) explore the anticancer activity of half-sandwich carbene complexes with N-flanking anthracenyl moieties. This research points to the relevance of N-heterocyclic carbene ligands in medicinal inorganic chemistry, suggesting a possible interest in compounds with similar nitrogen-containing cycles for developing new anticancer agents Lee et al., 2021.

Nanotechnology and Agricultural Applications

The study by Campos et al. (2015) on the sustained release of carbendazim and tebuconazole using solid lipid nanoparticles and polymeric nanocapsules illustrates the potential of nanoformulations for agricultural applications. While this compound is not mentioned, the principle of using sophisticated carrier systems to enhance the efficiency of active compounds can be extended to a wide range of chemical entities, including those with complex structures Campos et al., 2015.

Propiedades

IUPAC Name |

1-cyclohexylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTQDVBTYFQIPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2875080.png)

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)

![{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine](/img/structure/B2875088.png)

![5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B2875091.png)

![5-Thia-2-Azaspiro[3.4]Octan-7-Ol](/img/structure/B2875102.png)